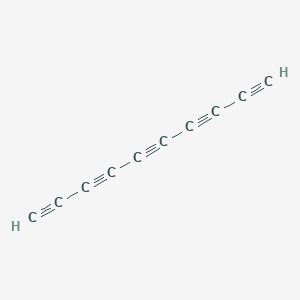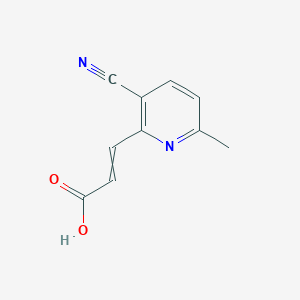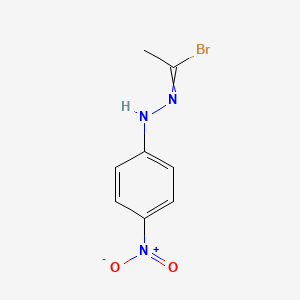
Didodecyl (4-methyl-1,3-phenylene)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves the reaction of 4-methyl-1,3-phenylenediamine with dodecyl isocyanate. The reaction typically occurs in the presence of a catalyst such as pyridinium p-toluenesulfonate to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Didodecyl (4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the biscarbamate into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Didodecyl (4-methyl-1,3-phenylene)biscarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves its ability to form stable carbamate linkages with various substrates. This property allows it to act as a crosslinking agent, enhancing the mechanical strength and stability of polymer networks. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl and amine groups on the substrates .
Comparison with Similar Compounds
Similar Compounds
Bis(4-vinyloxybutyl) (4-methyl-1,3-phenylene)biscarbamate: Used as a crosslinking agent in polymer networks.
N,N’-(4-methyl-1,3-phenylene)bis(3-pyridyl carbamate): Employed in the synthesis of hydrolytically degradable hydrogels.
Uniqueness
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and chemical resistance compared to other similar compounds. This property makes it particularly suitable for applications requiring high stability and durability .
Properties
CAS No. |
37717-48-9 |
|---|---|
Molecular Formula |
C33H58N2O4 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
dodecyl N-[3-(dodecoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C33H58N2O4/c1-4-6-8-10-12-14-16-18-20-22-26-38-32(36)34-30-25-24-29(3)31(28-30)35-33(37)39-27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28H,4-23,26-27H2,1-3H3,(H,34,36)(H,35,37) |
InChI Key |
DUASUADUGOFBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)







![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)





